N-(2-氟苄基)甲磺酰胺

描述

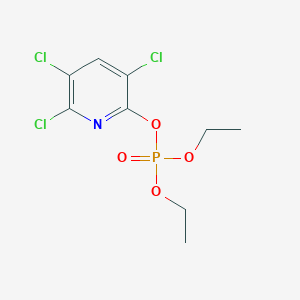

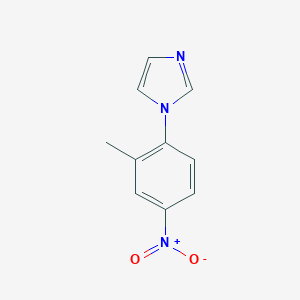

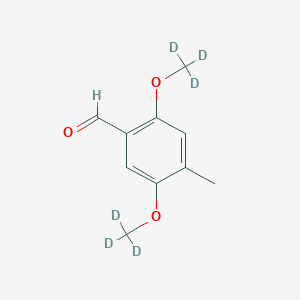

N-(2-fluorobenzyl)methanesulfonamide is a chemical compound that belongs to the class of alpha-fluorosulfonamides. These compounds are characterized by the presence of a fluorine atom and a sulfonamide group attached to a benzyl moiety. The specific structure and properties of N-(2-fluorobenzyl)methanesulfonamide are not directly detailed in the provided papers, but insights can be drawn from related compounds and synthetic methods.

Synthesis Analysis

The synthesis of alpha-fluorosulfonamides, which are closely related to N-(2-fluorobenzyl)methanesulfonamide, involves electrophilic fluorination of tertiary sulfonamides. A fluorinating agent, N-fluorobenzenesulfonimide, is used in the process, and the dimethoxybenzyl (DMB) group serves as a new protecting group for the sulfonamide. The DMB group can be removed with TFA/CH2Cl2 to yield primary and secondary alpha-fluorosulfonamides . This method could potentially be applied to synthesize N-(2-fluorobenzyl)methanesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-fluorobenzyl)methanesulfonamide, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveals that the conformation of the N-H bond is syn to the substituents on the benzene ring. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The amide hydrogen atom is positioned to potentially interact with a receptor molecule during biological activity . This information suggests that the molecular structure of N-(2-fluorobenzyl)methanesulfonamide may exhibit similar characteristics, with the potential for biological interactions.

Chemical Reactions Analysis

The chemical reactivity of alpha-fluorosulfonamides can be exemplified by the highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes. This reaction is catalyzed by secondary amines and produces fluorinated derivatives with good yields and excellent enantioselectivities . Although this reaction does not directly involve N-(2-fluorobenzyl)methanesulfonamide, it demonstrates the potential reactivity of fluorinated sulfonamides in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-fluorobenzyl)methanesulfonamide can be inferred from related compounds. For instance, N,N-Dibenzylmethanesulfonamide molecules are packed in antiparallel arrays, with the sulfonyl oxygen atoms protruding alternately up and down . This packing arrangement could influence the compound's solubility and crystalline properties. The presence of the fluorine atom in N-(2-fluorobenzyl)methanesulfonamide is likely to affect its polarity, boiling point, and reactivity due to the electronegativity of fluorine.

科学研究应用

化学选择性N-酰化试剂

N-(2-氟苄基)甲磺酰胺与一类用作化学选择性N-酰化试剂的化合物密切相关。研究已经开发了用于此目的的N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,显示出在反应中良好的化学选择性。这表明N-(2-氟苄基)甲磺酰胺在合成化学中用于选择性酰化反应的潜在应用(Kondo et al., 2000)。

碳酸酐酶的抑制

对磺胺衍生物的研究,包括结构与N-(2-氟苄基)甲磺酰胺类似的化合物,已经证明它们作为人类碳酸酐酶同功酶的抑制剂的有效性。这些发现可能表明N-(2-氟苄基)甲磺酰胺在开发特定同功酶的抑制剂方面的潜力(Akbaba et al., 2014)。

光收集和非线性光学性质

与N-(2-氟苄基)甲磺酰胺结构相似的化合物已被合成用于研究光收集效率和非线性光学性质。这些化合物,如苯并噁唑衍生物,在新型抑制剂分子的开发和设计新型染料敏化太阳能电池的潜在应用中显示出潜力(Mary et al., 2019)。

钯催化的N-芳基化

N-(2-氟苄基)甲磺酰胺可能适用于钯催化的N-芳基化过程。研究表明,甲磺酰胺与芳基溴化物和氯化物的高效使用,表明N-(2-氟苄基)甲磺酰胺在类似合成过程中的潜在用途(Rosen et al., 2011)。

光谱学和量子化学研究

与N-(2-氟苄基)甲磺酰胺相似的化合物的研究涉及详细的光谱学和量子化学分析。这些研究工作提供了关于分子构象、NMR化学位移和振动跃迁的见解,这对于理解N-(2-氟苄基)甲磺酰胺的性质至关重要(Karabacak et al., 2010)。

荧光性质和激发态质子转移

与N-(2-氟苄基)甲磺酰胺结构相关的化合物已被研究其荧光性质,包括激发态分子内质子转移。这样的研究可能暗示了N-(2-氟苄基)甲磺酰胺在基于荧光的应用和传感器中的潜在应用(Kauffman & Bajwa, 1993)。

安全和危害

For safety precautions, it is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling N-(2-fluorobenzyl)methanesulfonamide . In case of a spill, the compound should be mixed with sand or a similar inert absorbent material, swept up, and kept in a tightly closed container for disposal .

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBDZTQASAZHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589543 | |

| Record name | N-[(2-Fluorophenyl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)methanesulfonamide | |

CAS RN |

899252-68-7 | |

| Record name | N-[(2-Fluorophenyl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)

![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)